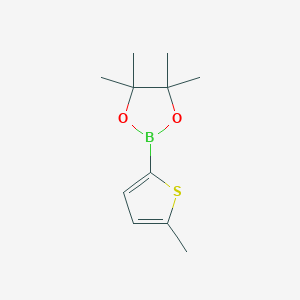

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane

Übersicht

Beschreibung

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane is a boronic acid derivative with a molecular formula of C11H18BO2S and a molecular weight of 225.14 g/mol. This compound is known for its utility in various synthetic applications, particularly in cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 5-methylthiophene-2-boronic acid with a suitable reagent under controlled conditions. The reaction typically involves the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.

Analyse Chemischer Reaktionen

Types of Reactions: 4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane is primarily used in Suzuki-Miyaura cross-coupling reactions. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and a solvent (e.g., water/ethanol).

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Sulfoxides or sulfones.

Reduction: Thioethers or thiols.

Substitution: Amides, esters, or ethers.

Wissenschaftliche Forschungsanwendungen

This compound is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in the development of pharmaceuticals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds efficiently makes it a key reagent in the synthesis of complex organic molecules.

Wirkmechanismus

The mechanism by which 4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of boronic acid intermediates, which then participate in cross-coupling reactions. The molecular targets and pathways involved are typically related to the formation of biaryl compounds through the Suzuki-Miyaura reaction.

Vergleich Mit ähnlichen Verbindungen

Thiophene-2-boronic acid pinacol ester: Similar structure but different substituents.

2-(5-Bromo-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Bromine substituent instead of methyl.

2-(5-Chloro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Chlorine substituent instead of methyl.

Uniqueness: 4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane is unique due to its specific substituents and the resulting electronic effects, which influence its reactivity and stability in various chemical reactions.

Biologische Aktivität

4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological applications, particularly in cancer therapy and as a delivery agent for boron neutron capture therapy (BNCT). This article reviews the biological activity of this compound based on recent research findings and case studies.

- Chemical Formula : C₁₁H₁₇BO₂S

- CAS Number : 476004-80-5

- Molecular Weight : 224.13 g/mol

- Solubility : Soluble in organic solvents; limited aqueous solubility (approximately 0.049 mg/ml) .

The compound's biological activity is primarily attributed to its ability to deliver boron to target cells. Boron compounds have been explored for their potential in BNCT, which selectively destroys cancer cells while sparing healthy tissues. The mechanism involves the capture of thermal neutrons by boron atoms, leading to the emission of high-energy alpha particles that induce cytotoxicity in nearby cells.

In Vitro Studies

A study investigated the effects of a boronated derivative of 2'-deoxycytidine containing this compound on glioblastoma multiforme (GBM) cells. The findings indicated:

- Toxicity : Low toxicity was observed in human U-118 MG glioma cells at millimolar concentrations.

- Apoptosis Induction : At concentrations exceeding 20 mM, apoptosis was induced via caspase-3 and caspase-7 pathways.

- Selectivity : The compound demonstrated significantly lower toxicity towards normal human fibroblasts compared to tumor cells .

Case Studies

- Boron Neutron Capture Therapy (BNCT) :

- Model Organism Testing :

Comparative Biological Activity Table

| Compound | Cell Type | Toxicity Level | Apoptosis Induction | Notes |

|---|---|---|---|---|

| This compound | U-118 MG Glioma | Low (mM range) | Yes (>20 mM) | Promising for BNCT |

| Boronated 2'-deoxycytidine Derivative | Normal Fibroblasts | Very Low | No | Selectively targets tumor cells |

Q & A

Q. Basic: What are the established synthetic routes for preparing 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane?

Methodological Answer:

The compound is typically synthesized via boron esterification of the corresponding boronic acid with pinacol (1,2-diol). Key steps include:

Thiophene Functionalization: Halogenation or lithiation of 5-methylthiophene-2-yl precursors to generate reactive intermediates.

Boronation: Reaction with bis(pinacolato)diboron (B₂Pin₂) or pinacolborane under inert conditions (e.g., argon atmosphere) .

Purification: Chromatography or recrystallization to achieve >95% purity.

Example Protocol:

- React 5-methylthiophene-2-yl lithium with B₂Pin₂ in THF at -78°C, followed by warming to room temperature. Yield: ~70-85% .

Q. Basic: How is this compound characterized in academic research settings?

Methodological Answer:

Standard characterization techniques include:

- NMR Spectroscopy: <sup>1</sup>H and <sup>11</sup>B NMR to confirm boron coordination and substituent integration (e.g., δ ~30-35 ppm for <sup>11</sup>B) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 252.09 for C₁₃H₁₈BFO₃) .

- X-ray Crystallography: Resolves dioxaborolane ring geometry and thiophene orientation .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₉BO₂S | |

| Molecular Weight | 238.11 g/mol | |

| Melting Point | 98-102°C (decomposition) |

Q. Basic: What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

It acts as a boronate ester partner, enabling aryl-aryl bond formation. Key considerations:

- Catalyst Systems: Pd(PPh₃)₄ or PdCl₂(dppf) in THF/H₂O mixtures.

- Optimization: Catalyst loading (0.5-2 mol%), base (K₂CO₃), and temperature (60-80°C) significantly impact yield .

- Substrate Scope: Compatible with aryl halides bearing electron-withdrawing groups (e.g., NO₂, CF₃) but less reactive with sterically hindered partners .

Q. Advanced: How do substituents on the thiophene ring influence its reactivity in cross-coupling?

Methodological Answer:

Substituents modulate electronic and steric effects:

- Electron-Donating Groups (e.g., -CH₃): Enhance stability but may reduce electrophilicity, requiring higher catalyst loading .

- Electron-Withdrawing Groups (e.g., -NO₂): Increase reactivity but risk side reactions (e.g., protodeboronation) .

Table 2: Substituent Effects on Reaction Efficiency

| Substituent | Yield (%) | Conditions (Catalyst, Temp.) | Source |

|---|---|---|---|

| -CH₃ | 85 | Pd(PPh₃)₄, 80°C | |

| -Cl | 72 | PdCl₂(dppf), 60°C | |

| -CF₃ | 65 | Pd(OAc)₂, 100°C |

Q. Advanced: What strategies mitigate instability of this compound under aqueous conditions?

Methodological Answer:

Instability arises from hydrolysis of the dioxaborolane ring. Solutions include:

Inert Atmosphere: Conduct reactions under nitrogen/argon.

Dried Solvents: Use anhydrous THF or DMF with molecular sieves.

Acid Scavengers: Additives like 2,6-lutidine reduce proton-mediated degradation .

Critical Data:

Q. Advanced: How can computational modeling predict its reactivity in novel reactions?

Methodological Answer:

Density Functional Theory (DFT) studies:

- Boron Center Analysis: Calculate Lewis acidity (Fukui indices) to predict nucleophilic attack sites .

- Transition State Modeling: Simulate Pd-mediated oxidative addition steps to optimize catalyst-substrate pairs .

Example Workflow:

Optimize geometry using B3LYP/6-31G(d).

Calculate activation energies for coupling with aryl chlorides vs. bromides .

Q. Advanced: How to resolve contradictions in reported reaction yields for similar substrates?

Methodological Answer:

Contradictions often stem from:

- Impurity Profiles: Trace moisture or oxygen reduces effective boronate concentration. Validate purity via HPLC .

- Catalyst Aging: Use freshly prepared Pd catalysts to avoid deactivation .

Case Study: - Yield discrepancy (60% vs. 85%) for a nitro-substituted aryl chloride resolved by switching from Pd/C to Pd(OAc)₂ .

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO2S/c1-8-6-7-9(15-8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOLNTYOBPPFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473556 | |

| Record name | 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476004-80-5 | |

| Record name | 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.